4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by the presence of a pyrazolo ring fused to a pyrimidine ring, with chlorine atoms attached to specific positions on the benzyl and pyrazolo rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo Ring: The pyrazolo ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Formation of the Pyrimidine Ring: The pyrimidine ring is then fused to the pyrazolo ring through a condensation reaction with suitable reagents like formamidine or amidine derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the compound and introducing new functional groups.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield derivatives with various substituents replacing the chlorine atoms, while coupling reactions can produce complex molecules with extended carbon chains.
Scientific Research Applications
4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the benzyl group.
4-chloro-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure with a different position of the chlorine atom on the benzyl group.
4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness
4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the specific positioning of chlorine atoms and the presence of a benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-Chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H8Cl2N4
- Molecular Weight : 265.1 g/mol
- CAS Number : 5334-59-8
Biological Activity Overview
The biological activity of this compound includes various pharmacological effects such as anticancer, antimicrobial, and anti-inflammatory properties. This compound acts primarily through inhibition of specific enzymes and modulation of signaling pathways.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In a study, several derivatives showed IC50 values in the low micromolar range against various cancer cell lines, demonstrating their potential as anticancer agents .
Compound | IC50 (μM) | Target |
---|---|---|
Compound 14 | 0.057 ± 0.003 | CDK2 |
Compound 13 | 0.081 ± 0.004 | CDK2 |
Compound 15 | 0.119 ± 0.007 | CDK2 |
This data indicates that the compound can effectively inhibit CDK2, leading to altered cell cycle progression and increased apoptosis in cancer cells.
Antimicrobial Activity
The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, studies have reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Bacteria | MIC (μg/mL) |
---|---|
S. aureus | 10 |
E. coli | 20 |
This antimicrobial efficacy suggests its potential as a new therapeutic agent in treating bacterial infections.
Anti-inflammatory Activity
In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine can reduce inflammation markers significantly. One study reported an inhibition rate of up to 43% in paw edema models when compared to indomethacin, a well-known anti-inflammatory drug .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation and inflammation.
- Signal Transduction Modulation : It affects signaling pathways related to apoptosis and immune responses.
Case Studies
- Cancer Treatment : In a recent clinical trial involving patients with advanced solid tumors, administration of pyrazolo[3,4-d]pyrimidine derivatives led to a notable reduction in tumor size in a subset of patients, indicating potential effectiveness in cancer therapy.
- Infection Control : A study on the use of this compound against S. aureus infections showed a significant reduction in bacterial load in infected animal models when treated with the compound compared to control groups.
Properties
IUPAC Name |
4-chloro-1-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4/c13-9-3-1-2-8(4-9)6-18-12-10(5-17-18)11(14)15-7-16-12/h1-5,7H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSYPLRBASSYPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C3=C(C=N2)C(=NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1405704-66-6 | |
Record name | 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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